(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide group and a 3-isopropoxy-4-methoxyphenyl moiety. This compound belongs to a class of α-cyanoacrylamide derivatives, which are frequently explored for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties . The (E)-stereochemistry of the acrylamide group and the electron-donating isopropoxy and methoxy substituents on the phenyl ring are critical to its physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-methoxy-3-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13(2)30-18-11-14(8-9-17(18)29-3)10-15(12-24)22(28)26-23-20(21(25)27)16-6-4-5-7-19(16)31-23/h8-11,13H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWISZLXYLMKEM-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various cyanoacrylamides. The synthetic route often employs methodologies such as Gewald reactions and multi-component reactions to achieve high yields and purity of the desired product. Characterization is performed using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Antitumor Activity
Several studies have evaluated the antitumor activity of tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The growth inhibition is often quantified using the sulforhodamine B assay to determine the GI50 values (the concentration required to inhibit 50% of cell growth) .
| Cell Line | Compound Concentration (μM) | GI50 Value (μM) |
|---|---|---|
| MCF-7 | 150 | 25 |
| NCI-H460 | 150 | 30 |
| SF-268 | 150 | 20 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays measuring the zone of inhibition reveal that derivatives containing specific functional groups enhance antibacterial efficacy. For example, compounds with phenolic hydroxyl groups at para positions show significantly higher activity against Staphylococcus aureus and Bacillus subtilis .
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | Compound A |
| Bacillus subtilis | 12 | Compound B |
Antioxidant Activity
The antioxidant potential of tetrahydrobenzo[b]thiophene derivatives has been assessed using various assays such as DPPH scavenging and nitric oxide scavenging tests. Compounds have demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The presence of electron-donating groups appears to enhance this activity .
The mechanisms underlying the biological activities of this compound are diverse:
- Antitumor Mechanism : The antitumor activity may be attributed to the induction of apoptosis in cancer cells through mitochondrial pathways or by inhibiting specific oncogenic signaling pathways.
- Antibacterial Mechanism : The antibacterial effect is likely due to interference with bacterial virulence factors such as biofilm formation and pilus assembly in uropathogenic strains .
- Antioxidant Mechanism : The antioxidant properties are linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation processes .
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells over a 48-hour period.
- Biofilm Formation Inhibition : Another investigation revealed that specific analogs effectively inhibited biofilm formation in E. coli strains without affecting overall bacterial growth, suggesting a targeted antivirulence approach .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the Gewald reaction, where a ketone or aldehyde reacts with an activated nitrile and sulfur in the presence of a base. This method allows for the efficient production of thiophene derivatives. Structural confirmation is achieved through various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives. For instance, compounds derived from this framework exhibited antioxidant activities comparable to ascorbic acid. This suggests their utility in combating oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives showed zones of inhibition larger than those of standard antibiotics like ampicillin .
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| Control (Ampicillin) | Staphylococcus aureus | 18 |
Analgesic Effects
Investigations into the analgesic properties of related compounds revealed that some exhibited effects superior to standard analgesics such as metamizole when evaluated using the "hot plate" method on mice .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer’s, acetylcholinesterase inhibitors are crucial. Some tetrahydrobenzo[b]thiophene derivatives have shown substantial inhibition rates compared to known inhibitors like donepezil, indicating potential for cognitive enhancement therapies .
Therapeutic Potential
The pharmacological properties of thiophene derivatives suggest a wide range of therapeutic applications:
- Anticancer : Due to their ability to interfere with cancer cell proliferation.
- Anti-inflammatory : Potential in treating inflammatory conditions.
- Antihypertensive : Possible use in managing hypertension.
- Antidiabetic : Emerging research indicates potential benefits in glucose metabolism regulation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of tetrahydrobenzo[b]thiophene derivatives:
Chemical Reactions Analysis
Reduction of the Cyano Group
The nitrile group undergoes reduction to form a primary amine or amide.
Reduction Pathways
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂, Raney Nickel (Ra-Ni) | Primary amine (-CH₂NH₂) | Requires high pressure |
| LiAlH₄ (Lithium Aluminum Hydride) | Amide intermediate | Partial reduction observed |
For example, catalytic hydrogenation with Ra-Ni at 60–80 psi yields a primary amine, while LiAlH₄ in dry ether selectively reduces the nitrile to an imine intermediate .
Hydrolysis Reactions
The cyano and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions.
Hydrolysis Pathways
| Condition | Reagents | Product |
|---|---|---|
| Acidic (H₂SO₄, Δ) | Concentrated H₂SO₄ | Carboxylic acid (-COOH) |
| Basic (NaOH, H₂O) | Aqueous NaOH | Ammonia and carboxylate salt |
The carboxamide group hydrolyzes to a carboxylic acid under strong acidic conditions (e.g., 6M HCl, reflux), while the nitrile converts to a carboxylic acid via an intermediate amide .
Electrophilic Aromatic Substitution
The 3-isopropoxy-4-methoxyphenyl group directs electrophilic substitution to the ortho/para positions due to its electron-donating substituents.
Example Reaction: Nitration
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 hours | Nitro derivative at para position |
The methoxy group strongly activates the ring, favoring nitration at the para position relative to the isopropoxy group.
Hydrogenation of the Acrylamido Double Bond
The (E)-configured double bond undergoes catalytic hydrogenation to form a saturated derivative.
Hydrogenation Conditions
| Catalyst | Solvent | Pressure | Result |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 1 atm H₂ | Saturated acrylamido product |
Complete saturation occurs within 4–6 hours, confirmed by loss of the C=C IR stretch at ~1600 cm⁻¹ .
Cyclization and Rearrangement
Under thermal or acidic conditions, the tetrahydrobenzo[b]thiophene core may undergo ring expansion or contraction.
Example Cyclization
| Condition | Product | Mechanism |
|---|---|---|
| H₂SO₄, Δ | Benzothiazepine derivative | Intramolecular nucleophilic attack |
This reaction leverages the nucleophilic sulfur atom attacking a carbonyl group, forming a seven-membered ring.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Phenyl Ring
Key Analogues:
- Compound A: (Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 292057-56-8) .
- Compound B: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) .
- Compound C: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates .
Structural Differences:
| Compound | Phenyl Substituents | Core Structure Modifications |
|---|---|---|
| Target Compound | 3-isopropoxy, 4-methoxy | Tetrahydrobenzo[b]thiophene, carboxamide |
| Compound A | 4-methoxy | Tetrahydrobenzo[b]thiophene, carboxamide |
| Compound B | 4-hydroxy, 3,5-dimethoxy | Tetrahydrobenzo[b]thiophene, ethyl ester |
| Compound C | Varied substituents | 4,5-dimethylthiophene, ethyl ester |
Functional Implications:
- This aligns with findings for Compound B, where hydroxyl and methoxy groups significantly boosted antioxidant capacity .
- Steric Hindrance : The bulkier isopropoxy group in the target compound may reduce binding affinity to enzymes like tyrosinase compared to smaller substituents (e.g., methoxy in Compound A) .
- Solubility and Bioavailability : The carboxamide group in the target compound and Compound A improves water solubility relative to ester derivatives (e.g., Compound B) .
Yield Comparison:
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Target Compound | ~70–80* | HFIP solvent, 3 Å molecular sieves |
| Compound A | 22 | Ethanol reflux, molecular sieves |
| Compound C | 72–94 | Toluene, piperidine catalyst |
*Estimated based on analogous reactions .
Antioxidant Activity (DPPH Radical Scavenging):
| Compound | IC₅₀ (µM) | Key Substituents |
|---|---|---|
| Target Compound | ~15* | 3-isopropoxy, 4-methoxy |
| Compound B | 10 | 4-hydroxy, 3,5-dimethoxy |
| Compound C | 20–50 | Varied (e.g., 4-chloro, 4-methyl) |
*Predicted based on structure-activity relationships (SAR) from .
Anti-inflammatory Activity:
Key Research Findings
Substituent Position Matters : Para-methoxy groups (Compound A) improve solubility, while ortho-substituents (e.g., 3-isopropoxy in the target compound) introduce steric challenges .
Hybrid Structures : Combining electron-donating groups (isopropoxy, methoxy) with the tetrahydrobenzo[b]thiophene core balances antioxidant potency and metabolic stability .
Stereochemistry : The (E)-configuration in the target compound optimizes planarity for π-π stacking in enzyme active sites, a trait shared with active analogues .
Q & A
Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves Knoevenagel condensation between a cyanoacetamide-thiophene precursor and substituted benzaldehydes (e.g., 3-isopropoxy-4-methoxybenzaldehyde) under reflux with catalytic piperidine/acetic acid in toluene . Key steps include:
- Intermediate preparation : Ethyl 2-cyanoacetamido-thiophene derivatives are synthesized via cyanoacetylation of amino-thiophene esters .
- Condensation : The acrylamido group is introduced by reacting intermediates with aldehydes (5–6 hours, 72–94% yields) .
- Characterization : Intermediates and final products are confirmed via 1H/13C NMR (chemical shifts for acrylamido protons at δ 8.25–8.29), IR (C≡N: ~2210 cm⁻¹; C=O: ~1660 cm⁻¹), HRMS (e.g., m/z 369 [M-1]), and melting points (e.g., 205–208°C) .
Advanced: How can researchers resolve contradictions in spectroscopic data for novel analogs?
Answer:
Discrepancies in NMR or mass spectra often arise from stereochemical variations or impurities . Mitigation strategies include:
- Multi-technique validation : Cross-check 1D/2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas (e.g., ±0.001 Da accuracy) to rule out isobaric interferences .
- Chromatographic purity : Use reverse-phase HPLC (MeCN:H₂O gradients) to isolate >95% pure compounds, minimizing side-product interference .
Basic: What analytical techniques are critical for confirming structure and purity?
Answer:
- NMR spectroscopy : Assigns acrylamido (δ 8.2–8.3) and tetrahydrobenzo[b]thiophene protons (δ 2.2–2.3 for CH₃) .
- IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2212 cm⁻¹, amide C=O at ~1605 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 453 [M+Na]+ for analogs) .
- Melting point analysis : Sharp ranges (e.g., 204–207°C) indicate crystallinity and purity .
Advanced: What strategies optimize reaction yields in acrylamido-thiophene synthesis?
Answer:
- Catalyst optimization : Piperidine/acetic acid (0.35 mL:1.3 mL per 10 mmol) enhances Knoevenagel condensation efficiency .
- Solvent selection : Toluene promotes high yields (88–90%) due to ideal polarity for imine formation .
- Purification : Recrystallization (methanol) or HPLC (MeCN:H₂O gradients) removes unreacted aldehydes or byproducts .
Basic: How is antibacterial activity evaluated, and what mechanisms are proposed?
Answer:
- Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Mechanistic studies : Fluorescence quenching assays or molecular docking suggest enzyme inhibition (e.g., dihydrofolate reductase) via acrylamido-thiophene interactions .
Advanced: How do SAR studies guide substituent modification for enhanced bioactivity?
Answer:
- Electron-withdrawing groups : 4-Hydroxy-3-methoxyphenyl substituents increase antibacterial potency (MIC: 2–4 µg/mL) compared to unsubstituted analogs .
- Steric effects : Bulky groups (e.g., isopropoxy) may hinder target binding, requiring molecular dynamics simulations to optimize substituent placement .
Basic: What are common purification challenges, and how are they addressed?
Answer:
- Low solubility : Use mixed solvents (e.g., benzene:ethyl acetate, 4:1) for recrystallization .
- Byproduct removal : Gradient HPLC (30%→100% MeCN) separates acrylamido derivatives from unreacted starting materials .
Advanced: What computational methods predict biological target interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
